REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.[ClH:10].[NH+]1C=CC=CC=1.N[C:18]1[C:23]([C:24]#[N:25])=[CH:22][C:21]([C:26]#[N:27])=[CH:20][N:19]=1.N([O-])=O.NC1C=CC=CN=1>C(O)(=O)C>[Cl:10][C:18]1[C:23]([C:24]#[N:25])=[CH:22][C:21]([C:26]#[N:27])=[CH:20][N:19]=1 |f:0.1,3.4|
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Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
pyridinium hydrochloride
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1C#N)C#N
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to give a thick slurry
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
TEMPERATURE
|
Details
|
the thick slurry was warmed to rt
|
Type
|
TEMPERATURE
|
Details
|
After 1 h at rt the mixture was warmed to 50° C. and after a further 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with methylene chloride (4 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica (chloroform/methanol gradient, 1-3% methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |